

IUPAC nomenclature and synonyms for 3-Methyl-4-heptanol

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Compound of Interest

Compound Name: 3-Methyl-4-heptanol

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An In-depth Technical Guide to 3-Methyl-4-heptanol

This technical guide provides a comprehensive overview of the chemical and physical properties, nomenclature, synthesis, and biological significance of **3-methyl-4-heptanol**, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure commonly referred to as **3-methyl-4-heptanol** has a systematic IUPAC name of 3-methylheptan-4-ol.[1][2] Due to the presence of two chiral centers at positions 3 and 4, this compound can exist as four different stereoisomers.

Common synonyms and alternative names found in the literature include:

- **3-Methyl-4-heptanol**[1][2]
- 4-Methyl-3-heptanol[3]
- 5-Methyl-4-heptanol[4]
- (dl) **3-methyl-4-heptanol**[4]
- 4-methylheptan-3-ol[3]

The CAS Registry Number for the mixture of stereoisomers is 1838-73-9.[2][4] Specific stereoisomers have their own unique identifiers and names, such as (3S,4S)-4-methylheptan-3-ol and (3R,4S)-4-methylheptan-3-ol.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-methylheptan-4-ol is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ O	[2]
Molar Mass	130.23 g/mol	[2]
Density	0.833 g/cm ³	[1]
Boiling Point	173-175 °C	[1]
Melting Point	-61.15 °C (estimate)	[1]
Flash Point	59 °C	[1]
Refractive Index	1.4270	[1]
pKa	15.31 ± 0.20 (Predicted)	[1]
Kovats Retention Index	997 (Semi-standard non-polar column)	[2][7]

Spectroscopic data is crucial for the identification and structural elucidation of 3-methylheptan-4-ol. Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.[2][3][8]

Experimental Protocols

The synthesis of **3-methyl-4-heptanol** can be achieved through various chemical and enzymatic methods. Below are detailed protocols for two distinct synthetic approaches.

Chemical Synthesis: Grignard Reaction

This protocol describes the synthesis of (\pm)-4-methylheptan-3-ol via the reaction of a Grignard reagent derived from 2-bromopentane with propanal.^[9]

Materials and Equipment:

- 100 mL three-neck flask
- 25 mL addition funnel
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- Magnesium turnings
- 2-bromopentane
- Dry diethyl ether
- Propanal
- 10% Hydrochloric acid
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate (MgSO_4)
- Separatory funnel
- Ice bath

Procedure:

- Grignard Reagent Formation:
 - Set up the three-neck flask with the addition funnel, reflux condenser, and a magnetic stir bar.

- Add 15 mL of dry diethyl ether and magnesium to the flask.
- Prepare a solution of 2-bromopentane in dry diethyl ether and add a small amount to the magnesium to initiate the reaction.
- Once the reaction starts, add the remaining 2-bromopentane solution dropwise over 15 minutes while stirring continuously.
- Continue stirring for an additional 10 minutes after the addition is complete.
- Reaction with Propanal:
 - Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel.
 - Add the propanal solution dropwise to the stirred Grignard reagent.
 - Continue stirring for another 15 minutes after the addition is complete.
- Work-up and Purification:
 - Gradually add 10 mL of water, followed by 10 mL of 10% hydrochloric acid, until all inorganic salts dissolve.
 - Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide solution.
 - Collect the ether layer and dry it over anhydrous MgSO_4 .
 - Filter to remove the drying agent and evaporate the diethyl ether to obtain the crude (\pm)-4-methylheptan-3-ol.

Enzymatic Synthesis of Stereoisomers

This protocol outlines a one-pot, multi-enzymatic synthesis to produce the four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one.^[5] This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential stereoselective reductions.

General Procedure:

The synthesis involves two sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase. The specific enzymes used determine the stereochemistry of the final product. For example, to obtain (3R,4R)-4-methylheptan-3-ol:

- The starting material, 4-methylhept-4-en-3-one, is first reduced by the ene-reductase OYE2.6.
- The resulting intermediate is then reduced by the alcohol dehydrogenase ADH270.
- The reaction mixture is extracted with ethyl acetate (EtOAc).
- The crude product is purified by column chromatography to yield the desired stereoisomer with high enantiomeric and diastereomeric excess.

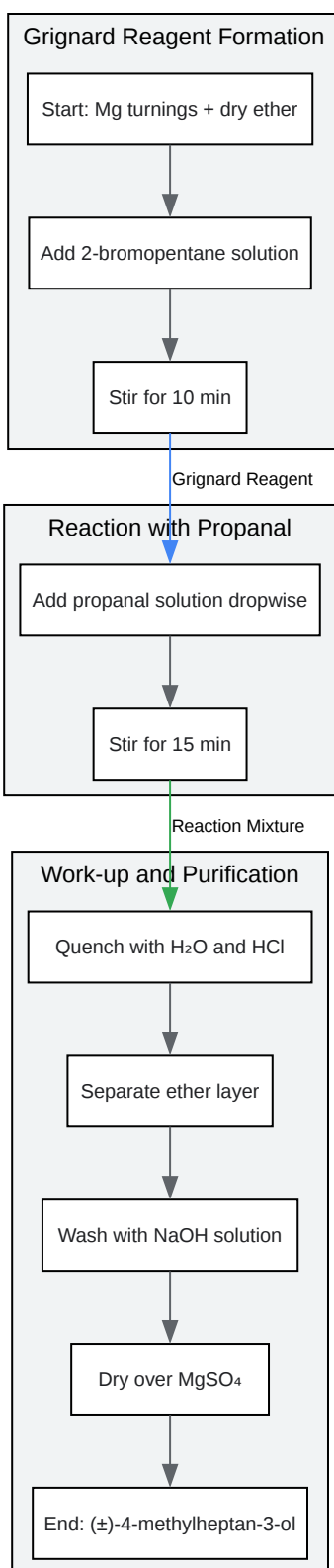
Biological Significance and Applications

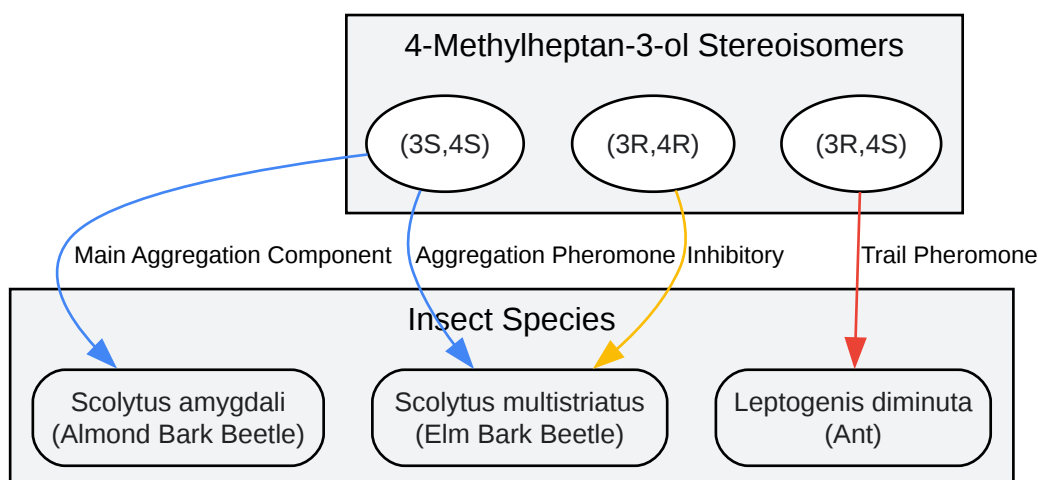
While direct applications in drug development are not prominent, **3-methyl-4-heptanol** and its stereoisomers are of significant interest in the field of chemical ecology as insect pheromones. [5][9] Different stereoisomers serve as aggregation or trail pheromones for various species of beetles and ants. [5][10] For instance, (3S,4S)-1 is a component of the aggregation pheromone of the smaller European elm bark beetle (*Scolytus multistriatus*). [5] This specificity makes them valuable tools in integrated pest management programs.

Visualizations

Synthetic Pathway of (±)-4-methylheptan-3-ol

The following diagram illustrates the workflow for the chemical synthesis of (±)-4-methylheptan-3-ol using a Grignard reaction.





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